
6-Amino-1-methyl-5-(propylamino)-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-methyl-5-(propylamino)-1,3-diazinane-2,4-dione is a chemical compound with the molecular formula C8H14N4O2. It is also known as 6-Amino-1-methyl-5-(propylamino)uracil. This compound is a derivative of uracil, a common pyrimidine nucleobase found in RNA. The compound is characterized by the presence of an amino group at the 6th position, a methyl group at the 1st position, and a propylamino group at the 5th position of the diazinane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-methyl-5-(propylamino)-1,3-diazinane-2,4-dione typically involves the amonolysis of 1-methyl-5-bromo-6-aminouracil with propylamine. The reaction can be carried out in an aqueous solution of propylamine or a solution of propylamine in an alcohol such as methanol or ethanol . The reaction conditions generally include heating the mixture to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-methyl-5-(propylamino)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and propylamino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the amino or propylamino positions.
Scientific Research Applications
6-Amino-1-methyl-5-(propylamino)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Amino-1-methyl-5-(propylamino)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit viral replication by interfering with viral enzymes .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1-methyluracil
- 6-Amino-1,3-dimethyluracil
- 6-Amino-1,3-dipropyluracil
Uniqueness
6-Amino-1-methyl-5-(propylamino)-1,3-diazinane-2,4-dione is unique due to the presence of both a methyl and a propylamino group, which can influence its chemical reactivity and biological activity. This structural uniqueness allows it to interact differently with molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C8H16N4O2 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
6-amino-1-methyl-5-(propylamino)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H16N4O2/c1-3-4-10-5-6(9)12(2)8(14)11-7(5)13/h5-6,10H,3-4,9H2,1-2H3,(H,11,13,14) |
InChI Key |
HXEIQSJQTOUSKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1C(N(C(=O)NC1=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


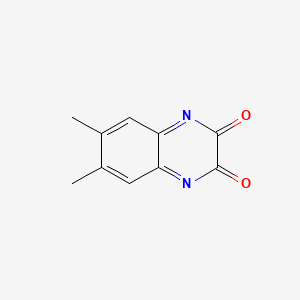
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12348965.png)
![methyl (Z)-3-(dimethylamino)-2-[(4Z)-4-(dimethylaminomethylidene)-1-(4-methoxyphenyl)-5-oxopyrazol-3-yl]prop-2-enoate](/img/structure/B12348976.png)
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348982.png)
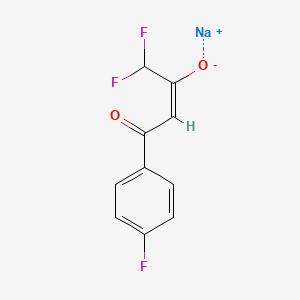
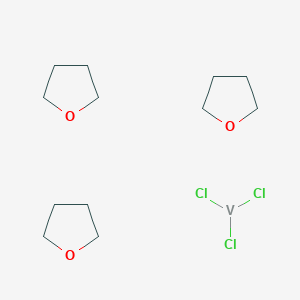
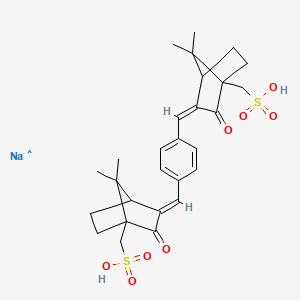
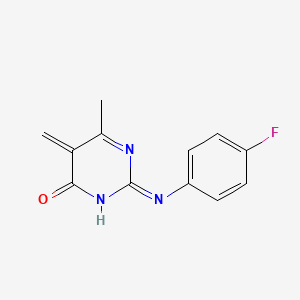
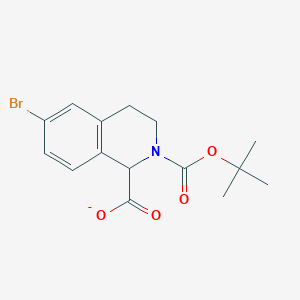
![[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12349022.png)
![4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12349027.png)

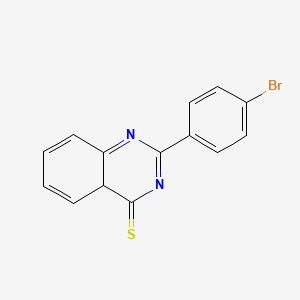
![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)
